(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester
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Overview
Description
(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters its reactivity and biological activity, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to the desired compound through subsequent reactions . Another approach involves the use of fluorinating reagents such as Umemoto’s reagent or Balz-Schiemann reaction .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production methods are designed to ensure high yields and purity of the final product while minimizing the environmental impact and ensuring safety.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique pharmacological properties.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester
- 4-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester
- 3-Chloro-pyridin-4-yl)-oxo-acetic acid methyl ester
- 3-Bromo-pyridin-4-yl)-oxo-acetic acid methyl ester
Uniqueness
(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester is unique due to the position of the fluorine atom in the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound exhibits different electronic properties, making it more suitable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
methyl 2-(3-fluoropyridin-4-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)7(11)5-2-3-10-4-6(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJTFVPCKRPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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